

A Researcher's Guide to Commercial CCR7 Antibodies: A Side-by-Side Comparison

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Compound of Interest		
Compound Name:	CCR7 Ligand 1	
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For researchers in immunology, cancer biology, and drug development, accurate and reliable detection of the C-C chemokine receptor type 7 (CCR7) is crucial for investigating lymphocyte trafficking, immune surveillance, and cancer metastasis. The market offers a variety of monoclonal and polyclonal antibodies against CCR7, each with its own performance characteristics. This guide provides an objective comparison of prominent commercial CCR7 antibodies, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for your specific application.

Antibody Performance Comparison

To facilitate a direct comparison, the following tables summarize the key features and validated applications of several widely used commercial CCR7 antibodies. The selection is based on their prevalence in publications and the availability of performance data.

Table 1: General Characteristics of Commercial CCR7 Antibodies



Manufacturer	Product Name/Clone	Catalog Number (Example)	Host/Isotype	Reactivity
Thermo Fisher Scientific (Invitrogen/eBios cience)	4B12	MA1-163	Rat / IgG2a	Human, Mouse
R&D Systems (Bio-Techne)	150503	MAB197	Mouse / IgG2a	Human
BD Biosciences	3D12	552176 (PE)	Rat / IgG2a, к	Human
BioLegend	G043H7	353204 (PE)	Mouse / IgG2a, κ	Human
Abcam	Y59 (Discontinued)	ab32527	Rabbit / IgG	Human, Mouse, Rat

Table 2: Application-Specific Performance and

Recommended Dilutions

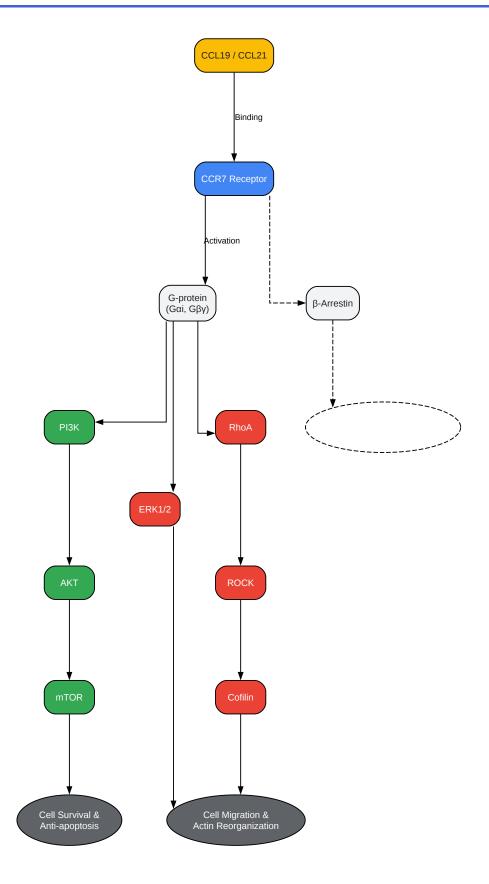
Antibody Clone	Flow Cytometry	Western Blot (WB)	Immunohistochemi stry (IHC-P)
4B12	5 μ g/1x10 ^6 cells[1]	1:250 - 1:1000[1]	Data not consistently available
150503	0.25 μg/10^6 cells[2]	Data not consistently available	5-25 μg/mL[2]
3D12	≤0.5 µg per test[3]	Data not consistently available	Staining of paraffin embedded tissue reported
G043H7	Manufacturer recommended concentration	Data not consistently available	Data not consistently available
Y59	Data not consistently available	1:10000	Assay dependent concentration



Experimental Data and Visualizations CCR7 Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon the binding of the chemokines CCL19 or CCL21 to the CCR7 receptor, leading to cell migration and survival.





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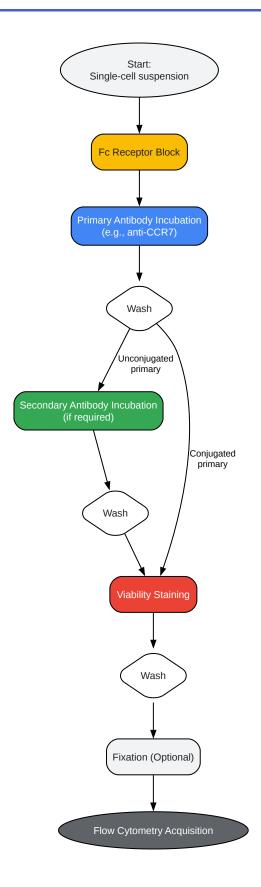
Figure 1. Simplified CCR7 signaling pathway leading to cell migration and survival.



Experimental Workflow: Flow Cytometry Staining of CCR7

This diagram outlines a typical workflow for staining cell surface CCR7 for analysis by flow cytometry.





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Figure 2. Standard workflow for flow cytometric analysis of CCR7 expression.



Detailed Experimental Protocols Flow Cytometry Staining Protocol for CCR7

This protocol is a general guideline and may require optimization for specific cell types and antibodies. Staining at 37°C has been shown to improve the detection of many chemokine receptors, including CCR7.

Materials:

- Single-cell suspension (e.g., PBMCs, splenocytes)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
- Fc Receptor Blocking solution (e.g., Human TruStain FcX™, anti-mouse CD16/32)
- Primary anti-CCR7 antibody (conjugated or unconjugated)
- Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)
- Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
- Fixation buffer (e.g., 1-4% paraformaldehyde in PBS), optional

Procedure:

- Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
- Resuspend the cells to a concentration of 1x10^7 cells/mL.
- Aliquot 100 μL of the cell suspension (1x10⁶ cells) into flow cytometry tubes.
- Add Fc Receptor Blocking solution according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
- Without washing, add the primary anti-CCR7 antibody at the predetermined optimal concentration.



- Incubate for 30-60 minutes at 37°C, protected from light. Some protocols may recommend incubation at 4°C, so it is best to optimize this step.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400
 x g for 5 minutes and decanting the supernatant.
- If using an unconjugated primary antibody, resuspend the cell pellet in 100 μL of Flow
 Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its
 optimal dilution. Incubate for 20-30 minutes at 4°C, protected from light.
- Wash the cells twice as described in step 7.
- Resuspend the cells in 100 μ L of Flow Cytometry Staining Buffer and add the viability dye according to the manufacturer's protocol.
- If not analyzing immediately, the cells can be fixed by adding an equal volume of fixation buffer and storing at 4°C in the dark.
- Analyze the samples on a flow cytometer.

Immunohistochemistry (IHC-P) Staining Protocol for CCR7

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on charged slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases
- Blocking buffer (e.g., PBS with 5% normal serum from the same species as the secondary antibody)



- Primary anti-CCR7 antibody
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB chromogen substrate
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 minutes), followed by a graded ethanol series (100%, 95%, 70%, 50% ethanol; 3 minutes each), and finally in distilled water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen
 retrieval solution and heating (e.g., in a microwave, pressure cooker, or water bath). The
 optimal heating time and temperature should be optimized. Allow slides to cool to room
 temperature.
- Peroxidase Block: Incubate slides with hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS.
- Blocking: Apply blocking buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary anti-CCR7 antibody in blocking buffer to its optimal concentration. Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
- Washing: Wash slides with PBS (3 x 5 minutes).
- Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.



- Washing: Wash slides with PBS (3 x 5 minutes).
- Enzyme Conjugate Incubation: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Washing: Wash slides with PBS (3 x 5 minutes).
- Chromogen Development: Apply the DAB substrate solution and monitor for color development under a microscope. Stop the reaction by rinsing with distilled water.
- Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
- Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

Western Blot Protocol for CCR7

As a multi-pass transmembrane protein, CCR7 can be challenging to detect by Western blot. This protocol includes considerations for membrane protein extraction and detection.

Materials:

- Cell or tissue lysates
- Lysis buffer suitable for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary anti-CCR7 antibody
- HRP-conjugated secondary antibody



- Chemiluminescent substrate
- TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

- Sample Preparation: Lyse cells or tissues in a lysis buffer optimized for membrane proteins. Quantify the protein concentration of the lysates.
- Gel Electrophoresis: Mix the protein lysates with Laemmli sample buffer. For some transmembrane proteins, boiling the sample should be avoided to prevent aggregation; instead, incubate at a lower temperature (e.g., 70°C for 10 minutes). Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
- Primary Antibody Incubation: Dilute the primary anti-CCR7 antibody in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the membrane with TBST (3 x 5-10 minutes).
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Washing: Wash the membrane with TBST (3 x 10 minutes).
- Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
- Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Conclusion



The selection of a CCR7 antibody should be guided by the specific application and the species being studied. For flow cytometry of human samples, clones such as 150503 and 3D12 are well-documented and offered by multiple vendors with a wide range of directly conjugated fluorophores. For mouse studies, the 4B12 clone is a popular choice. When performing immunohistochemistry, clone 150503 has been reported for use on paraffin-embedded human tissues. For western blotting, it is crucial to optimize sample preparation for this transmembrane protein, and polyclonal antibodies or specific monoclonal clones validated for this application should be considered. It is always recommended to perform in-house validation and optimization of any new antibody to ensure reliable and reproducible results.

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